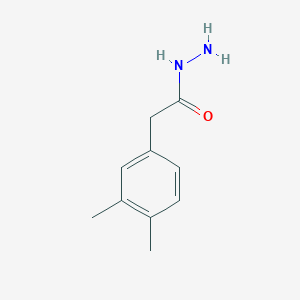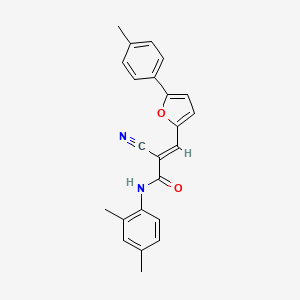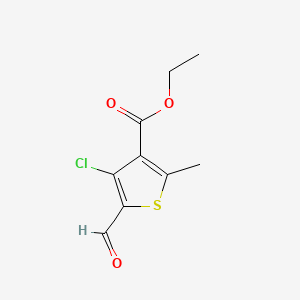![molecular formula C17H18BrN3 B2921482 3-(4-bromobenzyl)-2-ethyl-5,7-dimethyl-3H-imidazo[4,5-b]pyridine CAS No. 154553-72-7](/img/structure/B2921482.png)
3-(4-bromobenzyl)-2-ethyl-5,7-dimethyl-3H-imidazo[4,5-b]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “3-(4-bromobenzyl)-2-ethyl-5,7-dimethyl-3H-imidazo[4,5-b]pyridine” belongs to a class of organic compounds known as imidazopyridines, which are aromatic heterocyclic compounds containing an imidazole ring fused to a pyridine ring .
Molecular Structure Analysis
Imidazopyridines have a bicyclic structure with three nitrogen atoms located at specific positions. The pyrazole portion is electron-rich, and the pyridine portion is electron-deficient, making it polarized .Chemical Reactions Analysis
Imidazopyridines can undergo various chemical reactions, including reductive desulfurization, hydrolysis of the ester, and Suzuki coupling of the bromo derivative with aryl boronic acids .科学的研究の応用
Synthesis of Heterocyclic Compounds
This compound serves as a precursor in the synthesis of various heterocyclic compounds. The presence of an imidazo[4,5-b]pyridine core is particularly interesting for medicinal chemists due to its similarity to purine bases like adenine and guanine . This structural resemblance allows for the creation of analogs that can interact with biological systems in a manner similar to these natural bases.
Biomedical Research
In biomedical research, derivatives of imidazo[4,5-b]pyridine are explored for their potential therapeutic effects. The bromobenzyl group in the compound can be modified to produce new molecules with possible antifungal, antibacterial, or antiviral activities .
Pharmacological Studies
The compound’s structure is conducive to pharmacological modification, making it a valuable tool for drug discovery. Researchers can introduce various substituents at specific positions on the compound to study their effects on biological activity and develop new pharmacological agents .
Material Science
In material science, the compound can be used to synthesize organic compounds with specific electronic properties. These materials can be applied in the development of organic semiconductors, which are crucial for organic light-emitting diodes (OLEDs) and other electronic devices .
Crystallography
The compound’s ability to form stable crystals makes it suitable for crystallographic studies. Understanding the crystal structure of such compounds can provide insights into intermolecular interactions and aid in the design of materials with desired physical properties .
Computational Chemistry
Due to its complex structure, the compound is an interesting subject for computational chemistry studies. Researchers can perform density functional theory (DFT) calculations to predict the compound’s reactivity, stability, and interaction with other molecules .
作用機序
Target of Action
Similar compounds, such as thiazolo[4,5-b]pyridines, have been reported to interact with a wide range of receptor targets .
Mode of Action
It’s known that the compound’s interaction with its targets can lead to a variety of pharmacological effects .
Biochemical Pathways
Similar compounds have been shown to influence many cellular pathways necessary for the proper functioning of cells .
Pharmacokinetics
The compound’s molecular weight is 34426 g/mol , which may influence its bioavailability and pharmacokinetics.
Result of Action
Similar compounds have been reported to possess a broad spectrum of pharmacological activities .
Action Environment
The compound’s storage conditions are recommended to be in an inert atmosphere at room temperature , suggesting that certain environmental conditions could affect its stability.
将来の方向性
特性
IUPAC Name |
3-[(4-bromophenyl)methyl]-2-ethyl-5,7-dimethylimidazo[4,5-b]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrN3/c1-4-15-20-16-11(2)9-12(3)19-17(16)21(15)10-13-5-7-14(18)8-6-13/h5-9H,4,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYUIUSMSCJVHEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=C(N1CC3=CC=C(C=C3)Br)N=C(C=C2C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

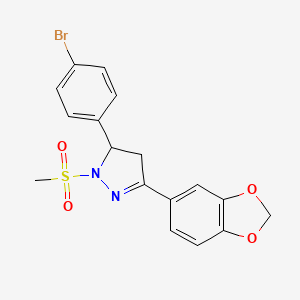
![2,5-dichloro-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)thiophene-3-carboxamide](/img/structure/B2921400.png)
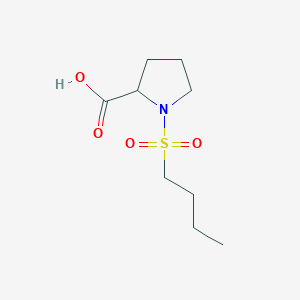

![methyl 3-({(2Z)-3-[(5-methylpyridin-2-yl)carbamoyl]-2H-chromen-2-ylidene}amino)benzoate](/img/structure/B2921405.png)
![2-((1-(2-(dimethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2921407.png)
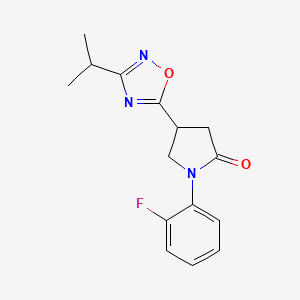

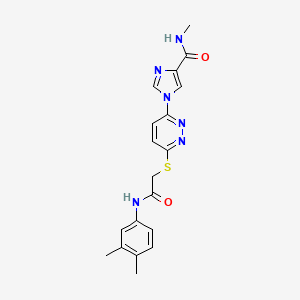

![N-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-nitrobenzamide](/img/structure/B2921417.png)
